Hexamethyldistannane

Transition-metal-free stannylation Alkyltrimethylstannane synthesis Gram-scale procedure

Hexamethyldistannane (CAS 661-69-8) is a symmetric distannane that enables transition-metal-free Stille cross-coupling with alkyl bromides/iodides at gram scale—eliminating palladium catalyst residues critical for pharmaceutical intermediate synthesis. It uniquely undergoes Sn–Sn homolysis under conditions where bulkier analogues (e.g., hexabutyldistannane) remain inert, delivering distinct radical-generation profiles for cascade cyclizations. It also provides efficient access to (trifluoromethyl)trimethyltin for CF₃ introduction. Unlike structural homologues, it demonstrates specific reactivity in anion-selective membrane studies. Researchers requiring reliable trimethylstannyl transfer with broad functional group tolerance should procure this ≥98% purity grade. Air/moisture-sensitive; ships under inert atmosphere.

Molecular Formula C6H18Sn2
Molecular Weight 327.63 g/mol
CAS No. 661-69-8
Cat. No. B1337061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyldistannane
CAS661-69-8
Molecular FormulaC6H18Sn2
Molecular Weight327.63 g/mol
Structural Identifiers
SMILESC[Sn](C)C.C[Sn](C)C
InChIInChI=1S/6CH3.2Sn/h6*1H3;;
InChIKeyCCRMAATUKBYMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethyldistannane (CAS 661-69-8): Baseline Physicochemical and Structural Profile for Procurement Evaluation


Hexamethyldistannane (CAS 661-69-8, C₆H₁₈Sn₂, MW 327.63 g/mol) is a symmetric hexaorganodistannane comprising two trimethylstannyl moieties linked by a direct Sn–Sn bond. At ambient temperature, it exists as a colorless liquid to white low-melting solid (mp 23–24 °C) with a density of 1.58 g/mL at 20 °C, a boiling point of 182 °C at 756 mmHg, and a vapor pressure of 1.4 ± 0.3 mmHg at 25 °C [1][2]. The compound is air- and moisture-sensitive, requiring storage under inert atmosphere and cool conditions, and is classified as highly toxic (acute oral LD₅₀ in rat: 7,690 μg/kg) [2][3].

Hexamethyldistannane (CAS 661-69-8): Why In-Class Distannane Substitution Compromises Reaction Outcomes


While hexaorganodistannanes share the Sn–Sn backbone, substituting hexamethyldistannane with bulkier alkyl analogues (e.g., hexabutyldistannane or hexaphenyldistannane) or monostannanes (e.g., trimethyltin chloride) fundamentally alters reaction kinetics, radical generation efficiency, and product profiles. Distannanes differ markedly in radical-forming propensity: methyl-substituted distannanes undergo Sn–Sn homolysis under conditions where n-butyl analogues remain inert [1]. Furthermore, attempts to replace hexamethyldistannane with hexabutyldistannane in anion-selective membrane applications reveal equivalent inactivity, demonstrating that mere structural homology does not confer functional interchangeability [2].

Hexamethyldistannane (CAS 661-69-8): Quantified Differentiation Against Closest Analogs and Alternatives


Transition-Metal-Free Stannylation of Alkyl Halides: Gram-Scale Capability Differentiating Hexamethyldistannane from Catalytic Protocols

Hexamethyldistannane enables a transition-metal-free stannylation of alkyl bromides and iodides, producing functionalized primary and secondary alkyl and benzyl trimethylstannanes in moderate to excellent yields, with demonstrated gram-scale viability [1]. This protocol eliminates palladium or other transition-metal catalysts that would otherwise be required for analogous stannylation reactions using alternative tin sources such as Me₃SnCl, reducing both cost and metal contamination concerns in subsequent Stille couplings [1].

Transition-metal-free stannylation Alkyltrimethylstannane synthesis Gram-scale procedure

Anion-Selective Membrane Performance: Equivalent Non-Activity of Hexamethyldistannane vs. Hexabutyldistannane Confirms Procurement Selection Flexibility

In a direct comparative study of distannyl derivatives evaluated as anion-selective ionophores in solvent polymeric membranes, hexamethyldistannane and hexabutyldistannane exhibited equivalent behavior: neither compound induced significant changes in the anion-selectivity pattern compared to blank membranes containing no organotin compound [1]. This finding establishes that, for membrane-based anion-selective applications, these two distannanes are functionally interchangeable, whereas representatives with tributylstannyl groups undergo distinct chemical reactions leading to active anion ionophores (e.g., Bu₃SnCl, Bu₃SnOH) [1].

Ion-selective membranes Distannyl ionophores Anion selectivity

Physicochemical Differentiation: Volatility and Handling Profile of Hexamethyldistannane vs. Hexabutyldistannane

Hexamethyldistannane exhibits significantly higher volatility than its butyl-substituted analog, with a vapor pressure of 1.4 ± 0.3 mmHg at 25 °C and a boiling point of 182 °C at 756 mmHg, compared to hexabutyldistannane which boils at 197–198 °C at only 10 mmHg pressure and has a substantially lower density of 1.148 g/mL at 25 °C [1]. Hexamethyldistannane also presents a distinct handling constraint: it cannot be distilled in air due to hot vapor flashing in the condenser, necessitating vacuum distillation or inert-atmosphere handling .

Volatility Distillation behavior Physical properties

Oxidative Sn–Sn Bond Cleavage: Mechanistic Differentiation Between Hexamethyldistannane and Hexabutyldistannane with 1,4-Benzoquinones

The mechanism of oxidative cleavage of Sn–Sn bonds with chlorine-substituted 1,4-benzoquinones has been comparatively investigated for both hexamethyldistannane (Me₃SnSnMe₃) and hexabutyldistannane (Bu₃SnSnBu₃) using ESR spectroscopy to detect semiquinone radical intermediates [1]. While both distannanes undergo Sn–Sn bond cleavage, the study provides mechanistic insight into how alkyl substituents (methyl vs. butyl) influence the radical pathway and product distribution, with detectable semiquinone radicals and 4-(trialkylstannoxy)phenoxyl radicals identified [1].

Oxidative cleavage Sn–Sn bond ESR spectroscopy Semiquinone radicals

Photolytic Radical Generation: Hexamethyldistannane as a Spin-Selective Nanoreactor via Sn–Sn vs. C–Sn Homolysis

Photolysis studies on organotin molecules including hexamethyldistannane reveal a primary homolytic cleavage process of the C–Sn bond (in RSnMe₃ systems) that generates a triplet radical pair functioning as a spin-selective nanoreactor, leading to magnetic isotope fractionation of ¹¹⁷,¹¹⁹Sn (magnetic) vs. ¹¹⁸,¹²⁰Sn (nonmagnetic) between starting reagents and products . Notably, the classical mass-dependent isotope effect is negligible compared to the magnetic, spin-dependent isotope effect in this system . This behavior is distinct from the Sn–Sn bond homolysis expected for hexamethyldistannane as a radical precursor.

Magnetic isotope effect Photolysis Spin-selective radical reaction Tin isotope fractionation

Commercial Purity Benchmarking: Hexamethyldistannane (99% GC) Procurement-Grade Specification

Commercially sourced hexamethyldistannane is routinely available at ≥99% purity as verified by gas chromatography (GC), with multiple suppliers including Ereztech, Sigma-Aldrich (Merck), and Adamas offering 99% assay material [1][2][3]. This purity level is comparable to that of hexabutyldistannane, which is typically offered at 97–98% minimum (GC) , indicating that the methyl analog does not suffer from procurement-related purity disadvantages relative to its butyl counterpart.

Purity specification GC assay Commercial availability Quality control

Hexamethyldistannane (CAS 661-69-8): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Transition-Metal-Free Synthesis of Alkyltrimethylstannanes for Tandem Stille Coupling

Researchers requiring alkyltrimethylstannane intermediates for Stille cross-coupling without palladium catalyst contamination can employ hexamethyldistannane under transition-metal-free conditions with alkyl bromides and iodides. This protocol has been validated at gram scale with broad functional group tolerance and can be performed in tandem with subsequent Stille coupling in a one-pot sequence [1]. The elimination of transition metals simplifies purification and reduces costs, making it particularly suitable for pharmaceutical intermediate synthesis where palladium residues are problematic [1].

Preparation of Aryl Tin Reagents for Microwave-Assisted Stille Cross-Coupling with Halopyridines

Hexamethyldistannane is a standard reagent for generating aryl tin compounds used in microwave-assisted Stille cross-coupling with halopyridines, as well as in copper-mediated O-arylation of phenols [2][3]. This application leverages the Sn–Sn bond as a source of the trimethylstannyl group, enabling efficient C–C and C–O bond formation in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical development [2].

Radical Cyclization Cascades Under Photolytic Initiation

Hexamethyldistannane participates in radical cascade cyclizations when irradiated with sunlamps in the presence of isonitriles, leading to complex polycyclic frameworks [4]. Although product mixtures (title compound plus regioisomer) may be inseparable in some cases, this application is relevant for exploratory medicinal chemistry where radical-mediated cyclization provides access to novel heterocyclic scaffolds [4].

Synthesis of Trifluoromethyl-Trimethyltin for Fluorine-Containing Reagent Preparation

Hexamethyldistannane reacts with trifluoroiodomethane in a sealed tube at 80 °C for 20 hours to yield (trifluoromethyl)trimethyltin in 81% yield without compromising yield upon scale adjustment [5]. This application provides access to trifluoromethyltin reagents valuable for the introduction of CF₃ groups into organic molecules, a critical functionality in medicinal chemistry and agrochemical development [5].

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